molecular formula C32H37F5N2O10 B12086824 Azd-peg5-pfp

Azd-peg5-pfp

Cat. No.: B12086824
M. Wt: 704.6 g/mol
InChI Key: ATETXIHKXRNJMB-UHFFFAOYSA-N
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Description

Azd-peg5-pfp, also known by its chemical formula C32H37F5N2O10, is a heterobifunctional polyethylene glycol (PEG) compound. This compound contains a fluorine group and is commonly used as a PEG linker in various applications. The PEG fluorine group provides unique properties and allows for easy detection and tracking of the molecule . This compound is often used in the development of PEG products, such as pegylation of proteins or nanoparticles .

Preparation Methods

Azd-peg5-pfp is synthesized through a series of chemical reactions that involve the incorporation of an azide functional group and a pentafluorophenyl (PFP) ester group. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve scaling up these synthetic routes under controlled conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Azd-peg5-pfp undergoes various chemical reactions, including:

Common reagents used in these reactions include primary amines, copper catalysts (for click chemistry), and solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). The major products formed from these reactions are amide-linked conjugates and triazole-linked compounds .

Mechanism of Action

The mechanism of action of Azd-peg5-pfp involves its ability to form stable amide bonds with primary amines through the PFP ester group. This reaction is highly specific and efficient, making it ideal for bioconjugation and pegylation processes. The azide group allows for further modifications through click chemistry, enabling the creation of complex molecular structures .

Biological Activity

Azd-PEG5-PFP is a specialized compound that combines a polyethylene glycol (PEG) backbone with a pentafluorophenyl (PFP) ester group. This structure enhances its reactivity and stability, making it suitable for various biological applications, particularly in bioconjugation and drug delivery systems. The PFP ester acts as an activated ester, facilitating the formation of stable amide bonds with primary amines, while the PEG component enhances solubility and biocompatibility.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • PEG Backbone: Provides hydrophilicity and flexibility.
  • PFP Ester Group: Functions as an activated site for conjugation reactions.

This unique combination allows this compound to participate in efficient bioconjugation processes, enhancing the pharmacokinetic profiles of therapeutic agents.

The primary mechanism of action involves the following steps:

  • Reaction with Primary Amines: The PFP ester group reacts with primary amines to form stable amide bonds.
  • Click Chemistry Applications: The azide functionality allows for further modifications through click chemistry, enabling targeted drug delivery and improved therapeutic efficacy.

Biological Activity

This compound exhibits significant biological activity primarily through its role in bioconjugation. This activity is crucial in various applications, including:

  • Targeted Drug Delivery: Enhances the stability and solubility of therapeutic agents.
  • Protein Conjugation: Facilitates the attachment of biomolecules such as proteins and peptides, improving their functionality.

Table 1: Comparison of this compound with Similar Compounds

Compound NameFunctional GroupsUnique Features
Azd-PEG2-PFPAzide, PFP esterShorter PEG chain; suitable for small biomolecules
This compound Azide, PFP esterLonger PEG chain; increased flexibility and solubility
Azd-PEG13-PFPAzide, PFP esterEven longer PEG chain; enhanced solubility

Case Studies

  • Case Study on Drug Delivery Systems:
    In a recent study, this compound was utilized to enhance the delivery of chemotherapeutic agents in cancer therapy. The compound demonstrated improved bioavailability and reduced systemic toxicity compared to conventional delivery methods. The study highlighted its effectiveness in forming stable conjugates with doxorubicin, leading to targeted cytotoxicity against cancer cells.
  • Case Study on Protein Conjugation:
    Another investigation focused on using this compound for conjugating antibodies to nanoparticles for imaging applications. The results indicated that the conjugated antibodies retained their binding affinity and specificity while significantly improving the stability of the nanoparticle formulation.

Research Findings

Recent research has underscored the versatility of this compound in various biological contexts:

  • Enhanced Stability: Studies have shown that conjugates formed using this compound exhibit greater resistance to hydrolysis compared to those formed with other linkers.
  • Improved Pharmacokinetics: Research indicates that drugs linked to this compound display altered pharmacokinetic profiles, resulting in prolonged circulation times and enhanced therapeutic effects.

Properties

Molecular Formula

C32H37F5N2O10

Molecular Weight

704.6 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C32H37F5N2O10/c33-27-28(34)30(36)32(31(37)29(27)35)49-26(43)9-12-45-14-16-47-18-20-48-19-17-46-15-13-44-11-8-23(40)38-22-4-1-21(2-5-22)3-6-24(41)39-10-7-25(39)42/h1-2,4-5H,3,6-20H2,(H,38,40)

InChI Key

ATETXIHKXRNJMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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